

An In-depth Technical Guide to 4-Bromobutyl Acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromobutyl acetate

Cat. No.: B128988

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **4-bromobutyl acetate**, a key reagent in organic synthesis and pharmaceutical development. It details the compound's physicochemical properties, its role in synthetic chemistry, and a representative experimental protocol for its application.

Core Properties of 4-Bromobutyl Acetate

4-Bromobutyl acetate is a bifunctional molecule containing both a bromo group and an ester. This structure makes it a versatile alkylating agent, capable of introducing a four-carbon chain with a terminal acetate group, which can be subsequently hydrolyzed to a primary alcohol if needed. It appears as a clear, colorless to slightly yellow, oily liquid.^{[1][2][3]} It is soluble in organic solvents such as chloroform and methanol but insoluble in water.^{[2][3]}

The key physicochemical properties of **4-bromobutyl acetate** are summarized in the table below for easy reference.

Property	Value	References
Molecular Weight	195.05 g/mol	[1][4][5][6][7]
Molecular Formula	C ₆ H ₁₁ BrO ₂	[1][2][5][8]
Linear Formula	CH ₃ CO ₂ (CH ₂) ₄ Br	[4][5][6][7]
CAS Number	4753-59-7	[1][2][4][6][9]
Density	1.348 g/mL at 25 °C	[1][4][6][7][8][9]
Boiling Point	92-93 °C at 12 mmHg	[1][3][4][6][8][9]
Refractive Index	n _{20/D} 1.46	[1][4][6][9]
EINECS Number	225-277-7	[1][3][4][6][10]

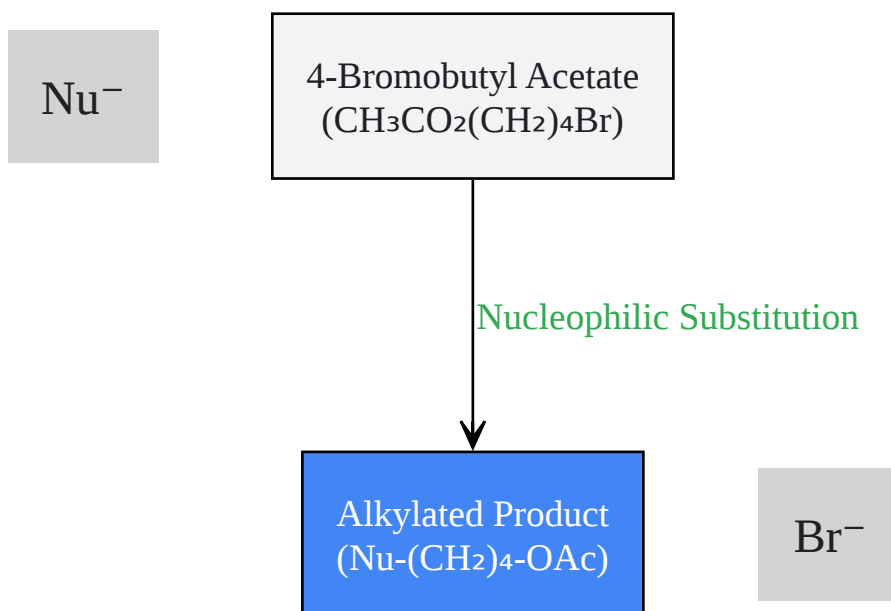
Applications in Synthesis and Drug Development

4-Bromobutyl acetate is primarily utilized as a synthetic intermediate and building block in the pharmaceutical industry.[3] Its main function is to act as an alkylating agent in nucleophilic substitution reactions.[3] This reactivity is crucial for synthesizing drug intermediates for various therapeutic areas, including antitumor agents and antibiotics.[3]

Notable applications include:

- **Synthesis of Nucleoside Analogs:** It has been used in the synthesis of 9-alkylguanine derivatives and other O- and S-acycloquinoxaline nucleosides, which are important classes of compounds in antiviral and anticancer research.[1][4][11]
- **Preparation of HSP90 Inhibitors:** The compound serves as a precursor in the preparation of potent inhibitors for Heat Shock Protein 90 (HSP90), a key target in oncology.[11]
- **General Alkylation:** It is widely employed for the O-alkylation, N-alkylation, and S-alkylation of various substrates.[11]

The general mechanism involves the displacement of the bromide ion by a nucleophile, as illustrated in the diagram below.



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Caption: General nucleophilic substitution using **4-bromobutyl acetate**.

Experimental Protocols

The following is a representative experimental protocol for the N-alkylation of a heterocyclic compound using **4-bromobutyl acetate**, based on methodologies described in the literature. [\[11\]](#)

Objective: To synthesize an N-alkylated product by reacting a nitrogen-containing heterocycle with **4-bromobutyl acetate**.

Materials:

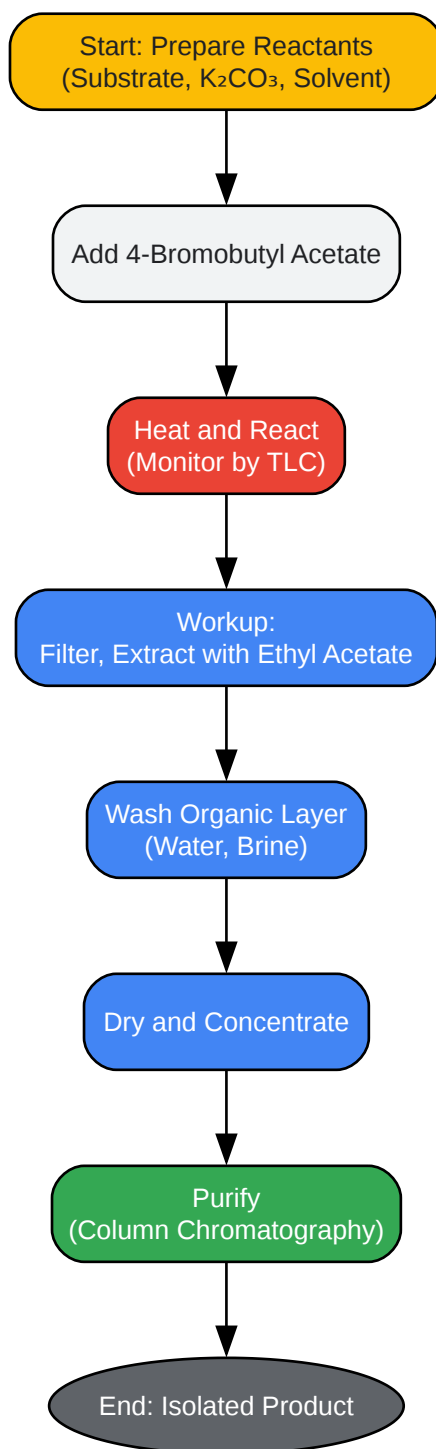
- Nitrogen-containing heterocycle (substrate) (1 eq.)
- **4-Bromobutyl acetate** (1.1 - 1.5 eq.)
- Potassium carbonate (K_2CO_3), anhydrous (2-3 eq.)
- Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)
- Ethyl acetate

- Brine solution
- Magnesium sulfate (MgSO_4) or Sodium sulfate (Na_2SO_4), anhydrous

Procedure:

- To a solution of the heterocyclic substrate (1 eq.) in the chosen anhydrous solvent, add anhydrous potassium carbonate (2-3 eq.).
- Stir the resulting suspension at room temperature for 15-30 minutes under an inert atmosphere (e.g., Nitrogen or Argon).
- Add **4-bromobutyl acetate** (1.1 - 1.5 eq.) dropwise to the reaction mixture.
- Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
- Filter the mixture to remove the inorganic salts (K_2CO_3 and KBr).
- Pour the filtrate into water and extract the product with ethyl acetate (repeated 3 times).
- Combine the organic layers and wash with water, followed by a brine solution.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated compound.

This protocol provides a foundational method that can be adapted by researchers for specific substrates and desired outcomes in the synthesis of novel chemical entities.



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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromobutyl Acetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b128988#4-bromobutyl-acetate-molecular-weight]

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